
Sciadonic acid
Übersicht
Beschreibung
Sciadonic acid (Scia, 5Z,11Z,14Z-20:3) is a polymethylene-interrupted polyunsaturated fatty acid (PMI-PUFA) predominantly found in conifer seeds (e.g., pine nuts) and Torreya fargesii oil . Its unique structure includes two methylene-interrupted double bonds (Δ11 and Δ14) and one isolated double bond (Δ5), distinguishing it from conventional ω-6 PUFAs .
Biologische Aktivität
Sciadonic acid (SA), a unique Δ5-olefinic fatty acid predominantly found in pine nuts, has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties and effects on lipid metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unusual polymethylene-interrupted structure, which distinguishes it from other fatty acids like arachidonic acid (ARA). The chemical structure of this compound can be represented as:
This structural uniqueness allows SA to integrate into cellular membranes and modulate various physiological functions.
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the enzyme SCD1. This enzyme is crucial for the synthesis of monounsaturated fatty acids from saturated fatty acids. Research indicates that dietary supplementation with this compound leads to a significant reduction in triglyceride levels in both plasma and liver tissues by downregulating SCD1 activity .
Key Findings:
- In Vivo Studies: In normo-triglyceride rats fed a diet containing 10% this compound, there was a 50% decrease in plasma triglycerides after six weeks .
- Mechanistic Insights: The inhibition of SCD1 results in decreased levels of specific monounsaturated fatty acids (e.g., 16:1n-7) without affecting others like 18:1n-9, indicating selective modulation of lipid metabolism .
Anti-Inflammatory Effects
This compound also exhibits notable anti-inflammatory properties. It acts by displacing arachidonic acid from phospholipid pools, thereby reducing the production of pro-inflammatory mediators derived from ARA .
Mechanistic Pathways:
- Reduction of Pro-inflammatory Mediators: Incorporation of SA into macrophage phospholipids has been shown to lower levels of inflammatory cytokines through the inhibition of NF-κB and MAPK signaling pathways .
- Clinical Implications: The anti-inflammatory effects suggest potential therapeutic applications for conditions characterized by chronic inflammation.
Dietary Supplementation Studies
Several studies have investigated the effects of this compound as a dietary supplement:
These studies highlight the potential for this compound to serve as a functional food component with health benefits related to lipid metabolism and inflammation management.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cardiovascular Health: By modulating lipid profiles and reducing triglycerides, SA may contribute to cardiovascular health.
- Anti-inflammatory Treatments: Its ability to inhibit inflammatory pathways positions SA as a candidate for treating inflammatory diseases such as arthritis or skin conditions.
- Skin Health: Preliminary evidence suggests that topical application may enhance skin barrier function and hydration.
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Dermatology
Recent studies have highlighted the anti-inflammatory potential of sciadonic acid in dermatological applications. A notable study investigated the effects of Delta-5® oil, which contains 24% this compound, on skin barrier function. The findings demonstrated that treatment with this oil significantly reduced transepidermal water loss (TEWL) and improved skin barrier repair in chemically damaged skin compared to untreated controls. Specifically:
- TEWL Reduction : Statistically significant decreases were observed on days 3 (125% more reduced), 7 (74% more reduced), and 28 (69% more reduced) post-treatment.
- Skin Redness : There was a noticeable reduction in skin redness on days 3 and 7 in treated areas compared to untreated ones.
These results suggest that this compound can enhance skin barrier function and promote healing in conditions like dermatitis, acne, and eczema .
Effects on Triglyceride Levels
This compound has been shown to influence lipid metabolism by inhibiting the activity of the enzyme Stearoyl-CoA Desaturase 1 (SCD1). In an in vivo study involving normo-triglyceride rats fed a diet enriched with this compound, researchers observed:
- A 50% decrease in plasma triglycerides due to reduced secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver.
- Inhibition of SCD1 led to a reduction in monoene synthesis within the liver, which is crucial for managing hypertriglyceridemia.
This suggests that this compound may be beneficial for metabolic disorders characterized by elevated triglyceride levels .
Dietary Supplementation
Given its beneficial properties, this compound is being explored as a dietary supplement. Its incorporation into diets may help modulate inflammatory responses and improve overall health. Research indicates that this compound can replace arachidonic acid in cell membranes, thereby influencing the production of pro-inflammatory mediators derived from arachidonic acid .
Mechanistic Studies
This compound's role in biochemical pathways has been extensively studied. It has been shown to:
- Inhibit phosphodiesterase and lipoxygenase-5 activities, contributing to its anti-inflammatory effects.
- Affect the synthesis of uncommon fatty acids within cellular membranes, leading to altered lipid profiles that can impact physiological functions .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Lipid Peroxidation and Oxidative Stability
Sciadonic acid exhibits reduced susceptibility to oxidative rancidity due to its double-bond arrangement. Only the Δ11 and Δ14 positions are methylene-interrupted (conjugated), making these sites reactive toward peroxidation via hydrogen abstraction . In contrast, the Δ5 double bond is isolated, limiting radical propagation.
Fatty Acid | Double Bond Positions | Methylene-Interrupted Pairs | Relative Oxidative Stability |
---|---|---|---|
This compound | 5, 11, 14 | 11–14 | High |
Arachidonic acid | 5, 8, 11, 14 | 5–8, 8–11, 11–14 | Low |
α-Linolenic acid | 9, 12, 15 | 9–12, 12–15 | Moderate |
This stability allows this compound to resist degradation in formulations requiring extended shelf lives .
Halogenation Reactions
This compound undergoes iodine addition at its double bonds, a reaction used to determine its iodine value (IV). The IV quantifies unsaturation via the Wijs method :
-
B : Titrant volume for blank
-
S : Titrant volume for sample
-
N : Sodium thiosulfate normality
-
W : Sample weight (g)
This compound’s theoretical IV is ~180–190 g I₂/100 g , reflecting three double bonds .
Enzymatic Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
This compound suppresses SCD1 activity, an enzyme catalyzing Δ9-desaturation of saturated fatty acids (e.g., stearic acid to oleic acid). Key findings:
This inhibition disrupts triglyceride synthesis, offering therapeutic potential for metabolic disorders .
Anti-Inflammatory Interactions
This compound competitively inhibits arachidonic acid metabolism by occupying phospholipid binding sites without forming pro-inflammatory eicosanoids . Key pathways affected:
Synthetic and Biosynthetic Pathways
This compound is synthesized via:
-
Δ5-Desaturase Activity : Transgenic expression of Anemone leveillei desaturases (AL10, AL21) on 20:2n-6 substrates .
-
Lipase-Catalyzed Esterification : Solvent-free esterification using pine nut oil and Rhizomucor miehei lipase .
Biochemical Signaling Roles
-
PI3K/AKT/GLUT-2 Pathway Activation : Enhances glucose uptake in diabetic models by upregulating IRS-2, PI3K, and GLUT-2 expression .
-
PPARγ Modulation : Regulates lipid metabolism genes, improving insulin sensitivity .
Comparative Reactivity with Arachidonic Acid
Property | This compound | Arachidonic Acid |
---|---|---|
Double Bonds | 3 (Δ5,11,14) | 4 (Δ5,8,11,14) |
Pro-inflammatory Mediators | None | Prostaglandins, Leukotrienes |
Oxidative Stability | High | Low |
SCD1 Inhibition | Yes | No |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying Sciadonic acid in biological samples?
To detect this compound (Scia), combine chromatographic and spectroscopic techniques:
- Thin-layer chromatography (TLC) with silver nitrate staining can separate this compound from other 20:3 isomers based on polarity differences .
- Gas chromatography coupled with mass spectrometry (GC-MS/MS) or ozone-induced dissociation (OzID) provides structural confirmation by identifying double-bond positions. OzID is particularly effective for distinguishing this compound (20:3n-6,9,15) from isomers like mead acid (20:3n-9,12,15) .
- Liquid chromatography-mass spectrometry (LC-MS) with retention time matching to purified standards (e.g., Lipidox) ensures specificity. Include non-isocaloric controls to avoid confounding effects in lipid extraction protocols .
Q. How does this compound reduce triglyceride synthesis in hepatocytes?
In vitro studies using rat hepatocytes demonstrate that this compound (15 µg/mL ≈ 50 µmol/L) inhibits Δ9-desaturase (SCD1) activity by ~50%, reducing the conversion of saturated fatty acids (e.g., 16:0, 18:0) to monounsaturated counterparts (e.g., 16:1n-9, 18:1n-9). This suppression decreases triglyceride secretion by 27%, measured via [³H]-glycerol incorporation assays. Use isotopic tracers (e.g., [¹⁴C]-16:0) to track fatty acid metabolism and validate results with SCD1 knockout models .
Q. What experimental controls are critical when studying this compound’s enzyme inhibition?
- Non-isocaloric substitutes : Test alternative 20:3 isomers (e.g., 20:3n-3, 20:3n-6) to isolate this compound-specific effects, as seen in SCD1 inhibition assays .
- Dose-response curves : Use concentrations near physiological relevance (e.g., 50 µmol/L) to avoid non-specific cytotoxicity .
- Statistical validation : Apply non-parametric tests (Mann-Whitney, Kruskal-Wallis) for non-normal distributions and Pearson correlations to assess dose-dependent relationships .
Advanced Research Questions
Q. How does this compound modulate lipid-related gene expression in insulin-resistant models?
this compound downregulates Elovl6 (fatty acid elongase) and SCD1 expression in insulin-treated hepatocytes, independent of changes in 16:0 or 18:0 levels. To investigate this:
- Use qPCR and RNA-seq to quantify gene expression changes.
- Pair with ChIP-seq to assess transcription factor binding (e.g., SREBP1c) at promoter regions .
- Include insulin and serum albumin in cell culture media to mimic in vivo conditions .
Q. How can contradictory data on this compound’s isomer-specific effects be reconciled?
Contradictions arise when comparing this compound with other 20:3 isomers (e.g., 20:3n-6 inhibits SCD1 by 69%, vs. 46% for this compound). Address this by:
- Conducting competitive inhibition assays with mixed isomers to identify binding affinities.
- Validating results using orthogonal methods (e.g., GC-CACI-MS/MS vs. OzID) to rule out analytical artifacts .
- Exploring compensatory pathways (e.g., β-oxidation or Δ5-desaturation) via radiolabeled tracing (e.g., [¹⁴C]-20:2n-6) .
Q. What experimental designs are optimal for studying this compound’s synergy with other metabolic pathways?
- PI3K-AKT pathway : In diabetic mouse models, combine this compound with PI3K inhibitors to assess additive effects on triglyceride reduction. Measure plasma lipids via enzymatic assays and gut microbiota via 16S rRNA sequencing .
- SCD1-PPARγ crosstalk : Use dual luciferase reporters to test if this compound alters PPARγ-driven transcription in adipocytes .
Q. How does this compound influence transcriptional regulation of lipid metabolism genes?
Mechanistic studies reveal that this compound suppresses SREBP1c nuclear translocation, reducing transcription of lipogenic genes (e.g., FASN, ACC). To validate:
- Perform subcellular fractionation and Western blotting to track SREBP1c localization.
- Use siRNA knockdown to confirm gene-specific effects .
Q. What is the metabolic fate of this compound’s polymethylene-interrupted structure compared to methylene-interrupted FAs?
Unlike typical methylene-interrupted FAs, this compound’s 5,11,14 structure resists β-oxidation in hepatocytes, favoring Δ5-desaturation to 20:4n-6. Track metabolic flux using [¹⁴C]-labeled this compound and compare with 20:3n-6 (methylene-interrupted) in pulse-chase experiments .
Q. Methodological Notes
- Data Analysis : Use R or Python for multivariate statistics (e.g., PCA on lipidomic datasets) .
- Validation : Replicate findings in human primary hepatocytes or organoids to bridge rodent-human translational gaps .
- Ethical Reporting : Adhere to ACS or IUPAC guidelines for chemical nomenclature and data transparency .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Dihomo-γ-Linolenic Acid (DGLA; 8Z,11Z,14Z-20:3)
Structural Features :
Functional Contrasts :
Key Study : this compound-fed rats showed a 30% reduction in serum triglycerides compared to DGLA-supplemented groups .
Arachidonic Acid (ARA; 5Z,8Z,11Z,14Z-20:4)
Structural Features :
- A C20:4 ω-6 PUFA with four methylene-interrupted double bonds (Δ5, Δ8, Δ11, Δ14).
Functional Contrasts :
Key Study : In hormone-positive breast cancer tissues, this compound replaced ARA in phospholipids, suggesting a role in dysregulated lipid signaling .
Columbinic Acid (5t,9c,12c-18:3)
Structural Features :
Functional Contrasts :
Comparative Analysis of Health Outcomes
Metabolic Effects
- Triglyceride Reduction : this compound lowers serum triglycerides by 25–30% in hyperlipidemic models, outperforming DGLA and ARA .
- Hepatic Steatosis : this compound (280 mg/kg) reduced hepatic lipid accumulation in obese mice by 40%, comparable to metformin .
Anti-Inflammatory Efficacy
- LOX-5 Inhibition : Fractionated Torreya oil (25% this compound) inhibited LOX-5 by 65% at 66.7 µg/mL, superior to unprocessed oil .
- NF-κB Suppression : this compound reduced TNF-α and IL-6 production by 50% in macrophages, unlike ARA .
Analytical Challenges in Structural Differentiation
This compound and DGLA are isomeric C20:3 ω-6 PUFAs but can be distinguished via LC-MS fragmentation patterns:
- DGLA : Produces fragments from all three methylene-interrupted double bonds (Δ8, Δ11, Δ14) .
Eigenschaften
IUPAC Name |
(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHYVQTPBEDFE-URZBRJKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317197 | |
Record name | Sciadonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-85-4 | |
Record name | Sciadonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sciadonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sciadonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCIADONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.